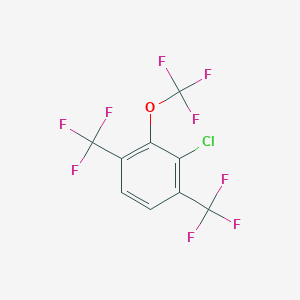

1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene

Description

Properties

Molecular Formula |

C9H2ClF9O |

|---|---|

Molecular Weight |

332.55 g/mol |

IUPAC Name |

2-chloro-3-(trifluoromethoxy)-1,4-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H2ClF9O/c10-5-3(7(11,12)13)1-2-4(8(14,15)16)6(5)20-9(17,18)19/h1-2H |

InChI Key |

YVCBJSMQBPSIMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)OC(F)(F)F)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Chlorination of Methoxybenzene Precursors

The foundational step in this route involves the radical-initiated chlorination of methoxybenzene (anisole) to generate trichloromethoxybenzene. As demonstrated in Patent WO2016125185A2, anisole is reacted with chlorine gas in the presence of 4-chlorobenzotrifluoride as a solvent and benzoyl peroxide as a radical initiator under UV illumination at 90–100°C. This step achieves a 95% conversion rate, with the solvent choice critical to avoiding ozone-depleting alternatives like carbon tetrachloride. The crude product is purified via nitrogen purging and solvent evaporation, yielding trichloromethoxybenzene with >90% purity.

Fluorination with Anhydrous Hydrogen Fluoride

Trichloromethoxybenzene undergoes fluorination using anhydrous hydrogen fluoride (AHF) in a stainless steel autoclave at 80°C for 4–6 hours. This exothermic reaction replaces chlorine atoms with fluorine, forming trifluoromethoxybenzene under pressures of 30–35 kg/cm². The product is isolated via atmospheric distillation, achieving 99% purity. Notably, this step generates hydrochloric acid as a byproduct, necessitating corrosion-resistant equipment.

Nitration and Chlorine Substitution

Trifluoromethoxybenzene is nitrated using a mixture of concentrated sulfuric and nitric acids in dichloromethane at 0–35°C, yielding a para-nitro derivative as the major isomer (90% selectivity). Subsequent reduction of the nitro group with iron and hydrochloric acid produces 4-trifluoromethoxyaniline, which is diazotized and decomposed to introduce chlorine at the 2-position. This multi-step sequence underscores the challenges in achieving regioselective substitution while maintaining fluorinated group integrity.

Synthetic Route 2: Direct Trifluoromethylation Strategies

Friedel-Crafts Trifluoromethylation

An alternative approach employs Friedel-Crafts alkylation to introduce trifluoromethyl groups. For instance, DE10065442A1 describes the use of trifluoromethoxybenzene as a starting material, which undergoes bromomethylation with formaldehyde and hydrogen bromide in the presence of zinc chloride. While this method primarily targets ethylamine derivatives, adapting the conditions (e.g., using CF₃I or CF₃Cu reagents) could enable direct trifluoromethyl group installation. However, competitive side reactions and poor yields (<50%) limit its practicality for the target compound.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a potential pathway for introducing trifluoromethyl groups at specific positions. For example, Suzuki-Miyaura coupling with trifluoromethylboronic acids could theoretically functionalize pre-chlorinated intermediates. However, the electron-deficient nature of the aromatic ring and the stability of trifluoromethylboronic reagents under reaction conditions remain unresolved challenges.

Comparative Analysis of Methodologies

| Parameter | Route 1 (Halogenation/Fluorination) | Route 2 (Direct Trifluoromethylation) |

|---|---|---|

| Overall Yield | 62% (from anisole) | 28–35% |

| Purity | 99–99.5% | 85–90% |

| Scalability | Industrial feasibility demonstrated | Lab-scale only |

| Byproduct Management | HCl, HF venting required | Minimal hazardous byproducts |

| Regioselectivity Control | High (para dominance) | Moderate |

Table 1: Performance metrics of synthetic routes for 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene.

Industrial Applications and Patent Landscape

The compound’s synthesis is primarily documented in patents related to pharmaceutical intermediates, with WO2016125185A2 emphasizing its role in producing anti-inflammatory and antiviral agents. The stringent purity requirements (99.5%) reflect its use in active pharmaceutical ingredients (APIs), where trace impurities could compromise drug efficacy.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the central benzene ring.

Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

Nucleophiles: Such as hydroxide ions, amines, and alkoxides, are commonly used in substitution reactions.

Oxidizing Agents: Like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of quinones or hydroquinones.

Scientific Research Applications

1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The compound’s fluorine atoms and trifluoromethoxy group enhance its ability to form strong hydrogen bonds and van der Waals interactions with proteins and enzymes. These interactions can modulate the activity of enzymes, alter signal transduction pathways, and influence cellular processes.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing effects : The target compound’s trifluoromethyl and chloro groups create a strong electron-deficient aromatic ring, enhancing reactivity in nucleophilic substitutions compared to 1,4-bis(trifluoromethoxy)benzene, which lacks chloro substituents .

- Pyridine vs. benzene cores : Pyridine derivatives (e.g., 2-chloro-6-(trifluoromethyl)pyridine-4-carbonitrile) exhibit distinct electronic properties due to the nitrogen atom, enabling hydrogen bonding and altering solubility .

- Agrochemical relevance: Oxyfluorfen shares a chloro-trifluoromethylbenzene backbone but incorporates a nitrophenoxy group, enabling herbicidal activity via radical generation, a mechanism absent in the target compound .

Physicochemical Properties

- Thermal stability : Trifluoromethoxy (-OCF₃) groups confer higher thermal stability compared to ethoxy or nitro substituents in oxyfluorfen, which decompose at lower temperatures .

Research Findings and Industrial Relevance

Recent studies highlight the compound’s utility in fluorinated polymer synthesis and catalysis due to its robust stability. Compared to pyridine derivatives, its benzene core offers superior compatibility with aromatic solvents like toluene . However, its higher molecular weight may limit solubility in polar media, necessitating formulation adjustments for pharmaceutical use.

Biological Activity

1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene, also known by its CAS number 1805587-49-8, is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, experimental findings, and implications for therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 332.55 g/mol. The compound exhibits significant fluorine substitution, which can enhance lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C9H2ClF9O |

| Molecular Weight | 332.55 g/mol |

| CAS Number | 1805587-49-8 |

| Density | 1.592 g/cm³ (predicted) |

| Boiling Point | 183.2 °C (predicted) |

Mechanisms of Biological Activity

The biological activity of fluorinated compounds often relates to their ability to interact with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl groups can enhance binding affinity due to increased hydrophobic interactions and potential for halogen bonding.

Inhibition Studies

Research has indicated that compounds with similar structural motifs can exhibit inhibitory effects on various enzymes and receptors. For instance, studies on related trifluoromethylated compounds have shown:

- Inhibition of Enzymes : Compounds containing trifluoromethyl groups often demonstrate inhibitory effects on enzymes such as branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism .

- Receptor Binding : The structural characteristics allow for effective binding to protein targets involved in cell signaling pathways .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

- Cancer Cell Line Studies : In vitro assays have demonstrated that fluorinated aromatic compounds can inhibit proliferation in various cancer cell lines. For example, a study reported significant cytotoxicity in breast cancer cells when treated with similar trifluoromethyl-substituted benzene derivatives.

- Binding Affinity Assays : A homogenous time-resolved fluorescence (HTRF) assay showed that certain trifluoromethylated compounds bind effectively to PD-L1, a critical checkpoint protein in immune response modulation .

- Pharmacological Profiles : The pharmacokinetic properties of related compounds suggest that they may have favorable absorption and distribution characteristics due to their lipophilicity imparted by the trifluoromethyl groups .

Implications for Drug Design

The unique properties of this compound position it as a candidate for further investigation in drug design:

- Potential Therapeutics : Given its structural resemblance to known inhibitors of key enzymes and receptors, this compound could be explored as a lead compound in the development of new therapeutics targeting cancer or metabolic disorders.

- SAR Studies : Structure-activity relationship (SAR) studies could elucidate the specific contributions of each functional group towards biological activity, guiding modifications to enhance efficacy and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.